3-(2-fluorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]propanamide
Descripción
This compound features a propanamide backbone with a 2-fluorophenyl substituent and a 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-ylmethyl group. Such structural attributes are common in medicinal chemistry, particularly in central nervous system (CNS) or kinase-targeting agents, though specific therapeutic applications require further validation.
Crystallographic tools like SHELXL and OLEX2 are critical for resolving its 3D conformation, enabling comparisons with analogs .
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c19-15-5-2-1-4-13(15)7-8-17(21)20-12-18(22)10-3-6-16-14(18)9-11-23-16/h1-2,4-5,9,11,22H,3,6-8,10,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYPUGLAODPKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CNC(=O)CCC3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Features and Substituent Effects
| Compound Name (CAS) | R1 (Aryl Group) | R2 (Heterocycle/Other) | Key Properties Hypothesized |
|---|---|---|---|
| Target Compound | 2-Fluorophenyl | Benzothiophene-hydroxy | High electronegativity, moderate lipophilicity |
| 545352-23-6 | 4-Methoxyphenyl | 3-(Trifluoromethyl)phenyl | Increased solubility (methoxy), steric bulk (CF₃) |
| 560072-77-7 | 4-Methoxyphenyl | 1,3-Benzodioxol-5-yl | Enhanced metabolic stability (dioxolane ring) |
| 544419-01-4 | 4-Methoxyphenyl | 3-Chloro-2-methylphenyl | Halogen-induced polarity, potential toxicity (Cl) |
| 385391-98-0 | 4-Pyrrolidin-1-ylphenyl | Benzofuran-2-yl | Basic nitrogen (pyrrolidine), π-π interactions (benzofuran) |
Key Observations :
- Fluorine vs. Methoxy/Chloro : The 2-fluorophenyl group in the target compound offers a balance between electronegativity and steric hindrance compared to methoxy (electron-donating) or chloro (polar but toxic) groups. Fluorine may improve blood-brain barrier penetration in CNS targets .
- Benzothiophene vs. Benzofuran derivatives (385391-98-0) exhibit similar π-stacking but lack sulfur’s hydrogen-bonding capacity.
Hypothetical Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Calculated) | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~347.4 | 3.2 | ~0.05 |
| 545352-23-6 | ~367.3 | 3.8 | ~0.03 |
| 560072-77-7 | ~327.3 | 2.9 | ~0.08 |
| 385391-98-0 | ~334.4 | 2.5 | ~0.12 |
Note: Values are estimated using fragment-based methods (e.g., AlogPS) and may vary experimentally.
- logP Trends : The target compound’s logP (~3.2) suggests moderate lipophilicity, ideal for oral bioavailability. Higher logP in 545352-23-6 (3.8) correlates with its trifluoromethyl group, which may limit solubility.
- Solubility : The benzodioxol derivative (560072-77-7) shows better solubility due to its oxygen-rich heterocycle, whereas the benzothiophene’s sulfur atom reduces polarity.
Research Findings and Limitations
- Crystallographic Data : Structural studies of analogs (e.g., 385391-98-0) often employ SHELX programs for refinement, highlighting the importance of accurate bond-length/angle measurements in SAR analyses .
- Biological Activity: Limited published data exist for the target compound, but analogs with 4-methoxyphenyl groups (544419-01-4) show moderate kinase inhibition in vitro. Fluorine’s role in enhancing binding affinity (e.g., via halogen bonds) warrants further investigation .
- Synthetic Challenges: Introducing the hydroxy group on the benzothiophene ring may complicate synthesis compared to non-hydroxylated analogs (e.g., 385391-98-0).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
